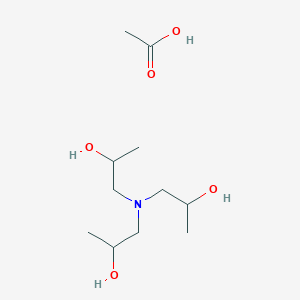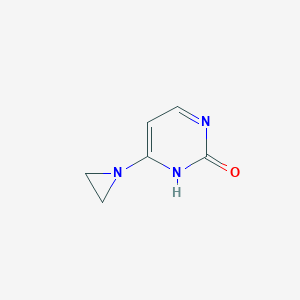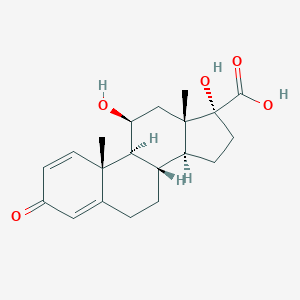
1-Bromo-3-ethylbenzene
Übersicht
Beschreibung
1-Bromo-3-ethylbenzene is a chemical compound with the empirical formula C8H9Br . It is a useful synthetic intermediate and is also used as a reagent to synthesize novel benzo[1,4]diazepin-2-one derivatives .
Synthesis Analysis
1-Bromo-3-ethylbenzene can be synthesized by reacting 1-bromo-3-ethylbenzene with sodium azide in an organic solvent such as dimethylformamide. The reaction yields the desired compound and sodium bromide as a byproduct .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-ethylbenzene is characterized by a benzene ring substituted with a bromine atom and an ethyl group . The molecular weight of the compound is 185.06 g/mol .Chemical Reactions Analysis
1-Bromo-3-ethylbenzene can participate in various chemical reactions. For instance, it can be used as a reagent to synthesize novel benzo[1,4]diazepin-2-one derivatives . The exact chemical reactions that 1-Bromo-3-ethylbenzene can undergo depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis
1-Bromo-3-ethylbenzene is a clear colourless to light yellow liquid . It has a molecular weight of 185.06 g/mol . The compound is characterized by a XLogP3 value of 3.4, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
1-Bromo-3-ethylbenzene plays a significant role as a catalyst in organic synthesis. For instance, it has been used as an efficient catalyst in the solvent-free synthesis of triazines, an important class of compounds with various applications (Ghorbani‐Vaghei et al., 2015). Similarly, this compound aids in the synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions (Ghorbani‐Vaghei et al., 2011), and in the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Pyrolysis and Decomposition Studies
1-Bromo-3-ethylbenzene has been studied in the context of the thermal decomposition of ethylbenzene, among other compounds. Key observations include the primary C-C bond split and the formation of styrene, providing insights into the pyrolysis mechanisms of similar compounds (Mueller-Markgraf & Troe, 1988).
Educational Use in Spectroscopy
In educational settings, 1-Bromo-3-ethylbenzene has been utilized in laboratory experiments to demonstrate the principles of NMR spectroscopy. An experiment using a 45 MHz benchtop NMR spectrometer to identify the structures and determine the amount of 1-bromoethylbenzene and 1,1-dibromoethylbenzene showcases its utility in teaching molecular structure characterization (Isaac-Lam, 2014).
Catalysis in Indole Synthesis
The compound also finds application in the synthesis of indoles, a significant class of organic compounds. It serves as an efficient catalyst for the one-pot synthesis of 3-substituted indoles from indole, aldehydes, and arylamines under solid-state conditions (Ghorbani‐Vaghei et al., 2014).
Ring Expansion in Organic Chemistry
1-Bromo-3-ethylbenzene is involved in ring expansion processes, such as the transformation of 1-bromo-2,3,4,5-tetraethylalumole into 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a reaction that showcases its role in complex organic transformations (Agou et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-3-ethylbenzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in various chemical reactions due to its stability and aromaticity .
Mode of Action
1-Bromo-3-ethylbenzene undergoes a process known as Electrophilic Aromatic Substitution (EAS) . This process involves two steps :
- Step 1 (Slow) : The electrophile, in this case, the bromine atom, forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The EAS reaction of 1-Bromo-3-ethylbenzene affects the aromaticity of the benzene ring . The reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .
Pharmacokinetics
Like other organic compounds, itsADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The result of the EAS reaction is a substituted benzene ring , where a hydrogen atom on the benzene ring is replaced by a bromine atom . This substitution can significantly alter the chemical properties of the benzene ring, potentially leading to different reactivity and interactions with other molecules .
Action Environment
The action of 1-Bromo-3-ethylbenzene can be influenced by various environmental factors. For instance, the presence of a catalyst can speed up the EAS reaction . Additionally, the reaction is typically carried out in a controlled environment to ensure optimal conditions for the reaction .
Eigenschaften
IUPAC Name |
1-bromo-3-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFJYAZQMFCUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181706 | |
| Record name | Benzene, 1-bromo-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-ethylbenzene | |
CAS RN |
2725-82-8 | |
| Record name | 1-Bromo-3-ethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2725-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-ethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea](/img/structure/B123478.png)
![2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B123479.png)
![2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B123480.png)

